Welcome to the BenchChem Online Store!
molecular formula C6H14N2O B8698126 2,2-Dimethylbutanehydrazide

2,2-Dimethylbutanehydrazide

Cat. No. B8698126
M. Wt: 130.19 g/mol
InChI Key: NIIGLPLCEWVSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592590B2

Procedure details

Reflux a mixture of hydrazine monohydrate (0.97 g, 19.4 mmol) and 2,2-dimethyl-butyric acid ethyl ester (1.4 g, 9.7 mmol) for 72 hours. Purify the crude material by flash chromatography (silica gel) using 5% (7 M ammoniated methanol) in dichloromethane to afford the title compound (0.78 g). 1H NMR (CDCl3) δ 0.81 (t, 3H), 1.13 (s, 6H), 1.53 (q, 2H), 3.88 (s, 2H), 7.05 (bs, 1H).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C([O:6][C:7](=O)[C:8]([CH3:12])([CH3:11])[CH2:9][CH3:10])C>>[CH3:11][C:8]([CH3:12])([CH2:9][CH3:10])[C:7]([NH:2][NH2:3])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
O.NN
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(C(CC)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CUSTOM
Type
CUSTOM
Details
Purify the crude material by flash chromatography (silica gel)

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)NN)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.